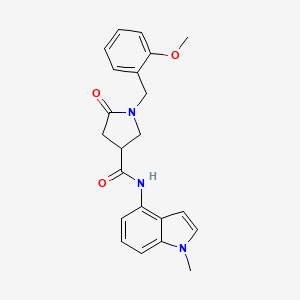

1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-N-(1-methylindol-4-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-24-11-10-17-18(7-5-8-19(17)24)23-22(27)16-12-21(26)25(14-16)13-15-6-3-4-9-20(15)28-2/h3-11,16H,12-14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGRBDBUKYHTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where methoxybenzyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a 1,4-diketone.

Amide Bond Formation: The final step involves the formation of the amide bond between the pyrrolidine carboxylic acid and the indole derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation Products: Hydroxylated or carbonylated derivatives.

Reduction Products: Hydroxylated pyrrolidine derivatives.

Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The methoxybenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Biological Activities (Reported) | Evidence ID |

|---|---|---|---|---|

| Target Compound : 1-(2-Methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide | Pyrrolidine | 2-Methoxybenzyl, 1-Methylindol-4-yl | Anticancer (inferred), Neurological modulation (inferred) | |

| 1-(2-Chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | Pyrrolidine | 2-Chlorobenzyl, 4-Hydroxyphenyl | Antimicrobial, Anti-inflammatory | |

| 1-(6-Chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide | Piperidine | 6-Chloropyridazine, 1-Methylindol-4-yl | Anticancer (explicitly studied) | |

| N-{2-[(1H-Indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Pyrrolidine | 3-Methoxyphenyl, Indol-3-ylacetyl-aminoethyl | Serotonergic activity (inferred) | |

| N-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Pyrrolidine | 2,4-Dimethoxyphenyl, Benzodioxol-5-yl | Antioxidant, Neuroprotective (inferred) |

Structural Differences and Implications

Substituent Effects :

- 2-Methoxybenzyl vs. 2-Chlorobenzyl : The methoxy group (electron-donating) in the target compound may improve solubility and reduce cytotoxicity compared to chloro derivatives (electron-withdrawing), which are often more reactive but may exhibit higher toxicity .

- Indol-4-yl vs. Indol-3-yl : The position of the indole substituent (4-yl vs. 3-yl) influences receptor binding. Indol-4-yl derivatives may target distinct neurological pathways compared to indol-3-yl analogs, which are common in serotonin-related compounds .

Core Structure Variations :

- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in the target compound offers greater conformational rigidity than the six-membered piperidine core in analogs like 1-(6-chloropyridazin-3-yl)-N-(1-methylindol-4-yl)piperidine-3-carboxamide. This rigidity may enhance selectivity for specific biological targets .

Pharmacological Profiles

- Neurological Applications: The indole moiety aligns with compounds modulating serotonin or cannabinoid receptors. However, the 4-yl substitution distinguishes it from indol-3-yl derivatives like 5-hydroxyindole, which are classical serotonin analogs .

Biological Activity

1-(2-Methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrrolidine Ring : The initial step involves the formation of a pyrrolidine ring through a cyclization reaction.

- Introduction of the Indole Moiety : N-methylation of an indole derivative is performed to introduce the indole structure.

- Substitution Reactions : The methoxybenzyl group is introduced via nucleophilic substitution reactions.

The final product is characterized using techniques such as NMR, MS, and IR spectroscopy.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects on A549 human lung adenocarcinoma cells and HSAEC-1 KT human small airway epithelial cells. The results indicated that:

- At a concentration of 100 µM, the compound reduced A549 cell viability significantly.

- The structure-dependence of anticancer activity was observed, with certain modifications enhancing potency against cancer cells while minimizing toxicity to non-cancerous cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 1 | A549 | 100 | 66 |

| 2 | HSAEC-1 KT | 100 | 85 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. The antimicrobial screening included bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. Results showed:

- Effective inhibition against several strains with varying degrees of resistance.

- Notably, compounds with specific substitutions exhibited enhanced activity against resistant strains .

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Case Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted how modifications in the chemical structure impacted biological activity. For instance, the introduction of different functional groups on the indole moiety resulted in varied anticancer efficacy, demonstrating that specific substitutions could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Case Study 2: Comparative Analysis with Standard Treatments

In comparative studies against standard chemotherapeutic agents like cisplatin, this compound showed promising results. In particular, it exhibited lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancerous cells, suggesting its potential as a therapeutic agent with a favorable safety profile .

Q & A

Q. What are the key synthetic routes for synthesizing 1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Amide bond formation between the pyrrolidine-3-carboxamide core and the 1-methylindole moiety, often using coupling agents like carbodiimides .

- Functional group protection : Methoxybenzyl groups may require protection during intermediate steps to prevent undesired side reactions .

- Optimization parameters : Reaction temperature (e.g., 60–80°C), solvent selection (e.g., DMF or dichloromethane), and catalysts (e.g., trifluoroacetic acid) are critical for achieving yields >70% .

Q. How is the structural integrity of this compound verified?

- X-ray crystallography : Resolves absolute stereochemistry and confirms the spatial arrangement of the methoxybenzyl and indole substituents .

- Spectroscopic techniques :

- 1H/13C NMR : Identifies proton environments (e.g., methoxy protons at ~3.8 ppm) and carbonyl signals (e.g., 5-oxopyrrolidine at ~170 ppm) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What purification methods are recommended for isolating this compound?

- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) resolves polar intermediates .

- Recrystallization : Ethanol or methanol is used to obtain high-purity crystalline solids .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling .

- Temperature control : Maintaining 60–70°C prevents side reactions in cyclization steps .

- Catalyst screening : Acidic conditions (e.g., HCl) improve imine formation in indole-related intermediates .

Q. What strategies address contradictions in reported biological activity data?

- Assay standardization : Discrepancies in IC50 values may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Purity validation : Impurities >5% can skew activity; use HPLC with UV detection (λ = 254 nm) to confirm ≥98% purity .

Q. How can structure-activity relationship (SAR) studies guide analog design?

- Substituent modification :

- Replace the 2-methoxybenzyl group with halogenated analogs (e.g., 2-chlorobenzyl) to assess steric/electronic effects on target binding .

- Modify the indole’s methyl group to explore hydrophobic interactions .

- Bioisosteric replacement : Substitute the pyrrolidine-5-one with a tetrahydrofuran ring to evaluate metabolic stability .

Q. What in silico methods predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina to model binding poses with potential targets (e.g., MetAP-2 enzymes) .

- Molecular dynamics simulations : Simulate ligand-protein stability over 100 ns to identify critical binding residues .

Q. How can researchers assess metabolic stability in preclinical studies?

- Liver microsomal assays : Incubate the compound with human liver microsomes (HLMs) and quantify degradation via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.